![molecular formula C18H16F3N3O2 B2834785 N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478042-56-7](/img/structure/B2834785.png)
N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This type of compound is a common motif in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular formula of this compound is C18H16F3N3O2, and its molar mass is 363.33 g/mol . The compound contains a benzimidazole ring, a trifluoromethyl group (-CF3), and an ethoxyphenyl group. The presence of these functional groups will influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzimidazole ring, the trifluoromethyl group, and the ethoxyphenyl group. The benzimidazole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación
Green Synthesis of N-substituted Benzimidazoles
A study focused on the green synthesis of N-substituted phenyl acetamide benzimidazole derivatives, showcasing their promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020). This research highlights the significance of the structural features of benzimidazole derivatives in enhancing anti-MRSA activity, particularly when a m-nitro phenyl group is positioned at the N-location of the benzimidazole ring.
NMR Study of a Novel Benzimidazole Derivative
Another study presented an NMR analysis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety (Li Ying-jun). The work detailed the synthesis process, structural determination, and the characterization of the compound, emphasizing the significance of NMR techniques in elucidating the structure of complex organic molecules.
Antitumor Activity of Benzimidazole Derivatives
Research on new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed considerable antitumor activity against various cancer cell lines (Yurttaş et al., 2015). This study underscores the potential of benzimidazole derivatives as pharmacophoric groups in the development of anticancer agents.
H1-antihistaminic Activity of Benzimidazoles
An exploration into 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles for H1-antihistaminic activity revealed that certain derivatives exhibited potent in vivo activity (Iemura et al., 1986). This investigation highlights the role of the oxygen atom in the substituted-oxyethyl group at the 1-position of the benzimidazole nucleus in mediating antihistaminic efficacy.
Antibacterial Activity of Benzimidazole-Based Pyramidine Derivatives
A systematic investigation into the synthesis, characterization, and biological activities of N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetamide derivatives demonstrated antibacterial activity (Gullapelli et al., 2014). The study provides insights into the structural basis for the antimicrobial efficacy of benzimidazole-based compounds.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-2-26-15-10-6-4-8-13(15)22-16(25)11-24-14-9-5-3-7-12(14)23-17(24)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXNITZVYHTNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.